6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole carbaldehyde family. This compound features a tert-butyl group at position 6 and an ethyl group at position 3 of the fused heterocyclic core. Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl substituent and moderate steric effects from the ethyl group.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-5-8-7-16-11-13-10(12(2,3)4)9(6-15)14(8)11/h6-7H,5H2,1-4H3 |
InChI Key |
FVAFWKOAPDHQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include refluxing in solvents like 1,4-dioxane or ethanol, with catalysts such as acetic acid or methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole core is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with its analogs:
Key Observations :
- Electron Effects : Analogs with electron-withdrawing groups (e.g., Cl in CITCO, F in 4-fluorophenyl derivative) exhibit stronger receptor binding due to enhanced dipole interactions .
- Steric Bulk : The tert-butyl and ethyl groups may hinder interactions with narrow binding pockets compared to smaller substituents like methyl or oxime .
CAR Agonism
- CITCO : A well-characterized human CAR agonist (EC₅₀ ~50 nM) that promotes CAR dephosphorylation and activation, enhancing hepatic cytochrome P450 expression and intestinal epithelial cell migration .
- Target Compound : The tert-butyl and ethyl groups may alter CAR binding affinity. Bulky substituents could reduce efficacy compared to CITCO’s optimized chlorophenyl-oxime structure .
Metabolic Stability
Biological Activity
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazo-thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The imidazo-thiazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is with a molecular weight of 236.33 g/mol. Its structure consists of a thiazole ring fused with an imidazole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-thiophene hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from this scaffold have shown promising results against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of Thiazole Derivatives Against MCF-7 Cells
The mechanism of action for these compounds often involves the inhibition of specific proteins involved in cell proliferation and survival pathways. For example, the interaction with the Rab7b protein suggests a role in modulating endosomal trafficking and possibly inducing apoptosis in malignant cells .
Antimicrobial and Anti-inflammatory Effects
Beyond anticancer properties, thiazole derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro . The versatility of the thiazole scaffold allows for modifications that can enhance these biological activities.
Synthesis and Evaluation
A notable study synthesized a series of thiazole derivatives incorporating the imidazo-thiazole structure and evaluated their biological activities through various assays. The synthesized compounds were screened for their cytotoxic effects against cancer cell lines and their ability to inhibit microbial growth.
Case Study Summary:
- Objective: To synthesize and evaluate new thiazole derivatives.
- Methods: MTT assay for cytotoxicity; disk diffusion method for antimicrobial activity.
- Results: Several compounds exhibited significant cytotoxicity against MCF-7 cells and notable antibacterial activity against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
